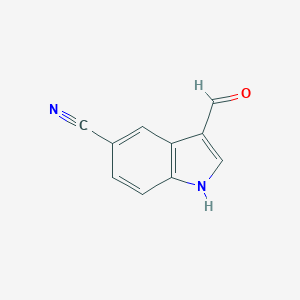
3-formyl-1H-indole-5-carbonitrile
Cat. No. B103104
Key on ui cas rn:
17380-18-6
M. Wt: 170.17 g/mol
InChI Key: NVBCFOQYDFKXJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06180627B2
Procedure details


Phophoyl chloride (4.24 ml, 45.48 mmol) was added dropwise to dimethylformamide (3.52 ml, 45.48 mmol) and stirred for 30 mins at room temperature. A solution of 1H-indole-5-carbonitrile (5.39 g, 37.9 mmol) in dimethylformamide (10 ml) was added dropwise. A solid precipitated, further dimethylformamide (10 ml) was added to aid stirring and the reaction mixture was then stirred at room temperature for 3 hr. Water was s added to quench the reaction mixture which was then stirred for 18 hr. The stirring was stopped and the reaction mixture was left to stand, after 24 hr a pink solid had precipitated in the organic layer. The layers were separated and organic layer filtered, washed with water and dried to give the desired product (5.44 g, 84%). 1H NMR (DMSO) δ 7.60-7.80 (m, 2H), 8.20-8.30 (m, 2H), 10.00 (s, 1H), 12.20-12.35 (s, br, 1H).




Name
Yield
84%
Identifiers


|
REACTION_CXSMILES
|
[Cl-].[NH:2]1[C:10]2[C:5](=[CH:6][C:7]([C:11]#[N:12])=[CH:8][CH:9]=2)[CH:4]=[CH:3]1.CN(C)[CH:15]=[O:16]>>[CH:15]([C:4]1[C:5]2[C:10](=[CH:9][CH:8]=[C:7]([C:11]#[N:12])[CH:6]=2)[NH:2][CH:3]=1)=[O:16]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.24 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-]
|
|
Name
|
|
|
Quantity
|
3.52 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
5.39 g
|
|
Type
|
reactant
|
|
Smiles
|
N1C=CC2=CC(=CC=C12)C#N
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 30 mins at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A solid precipitated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
further dimethylformamide (10 ml) was added to aid
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture was then stirred at room temperature for 3 hr
|
|
Duration
|
3 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to quench the reaction mixture which
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
was then stirred for 18 hr
|
|
Duration
|
18 h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
the reaction mixture was left
|
WAIT
|
Type
|
WAIT
|
|
Details
|
to stand, after 24 hr
|
|
Duration
|
24 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a pink solid had precipitated in the organic layer
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
organic layer filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)C1=CNC2=CC=C(C=C12)C#N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.44 g | |
| YIELD: PERCENTYIELD | 84% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
